molecular formula C9H9BrF3N B12851759 1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine

1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine

Cat. No.: B12851759
M. Wt: 268.07 g/mol
InChI Key: CFPKPMUWTNCTPH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a trifluoromethyl group, and an amine group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves multiple steps, including the introduction of the bromine and trifluoromethyl groups. One common synthetic route involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and subsequent reduction to form the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C9H9BrF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3

InChI Key

CFPKPMUWTNCTPH-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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